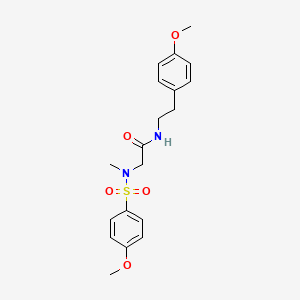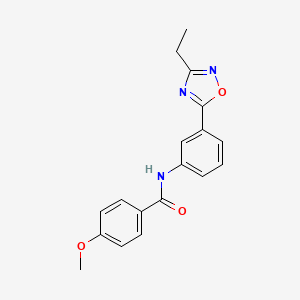
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of oxadiazole derivatives, which have shown promising results in various biological activities.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and signaling pathways.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and tyrosinase. It has also been reported to induce apoptosis in cancer cells and exhibit anti-microbial activity against various pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide in lab experiments is its versatility. This compound has shown promising results in various biological activities, making it a suitable candidate for different types of experiments. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research on 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide. One of the potential areas of research is its use as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another possible direction is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Additionally, the mechanism of action of this compound can be further elucidated to better understand its cellular targets and signaling pathways.
Synthesis Methods
The synthesis of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-chlorobenzohydrazide with 2-nitrobenzaldehyde, followed by cyclization with triethyl orthoformate and phosphoryl chloride. The final step involves the reaction of the resulting intermediate with 4-chlorobenzoyl chloride to obtain the desired product.
Scientific Research Applications
The potential of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-nitrophenyl)benzamide as a therapeutic agent has been extensively studied in scientific research. This compound has shown promising results in various biological activities such as anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties.
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O4/c22-14-11-9-13(10-12-14)19-24-21(30-25-19)16-6-2-1-5-15(16)20(27)23-17-7-3-4-8-18(17)26(28)29/h1-12H,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUAXHGMJJHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)



![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)







